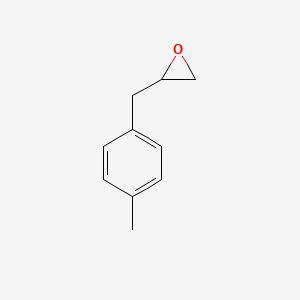
p-Methylphenylpropylene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)methyl]oxirane, also known as 2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C10H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(4-methylphenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-methylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In industrial settings, the production of 2-[(4-methylphenyl)methyl]oxirane often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is optimized for maximum efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Epoxides: Produced via nucleophilic substitution.
Scientific Research Applications
2-[(4-methylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]oxirane involves the epoxide ring, which is highly reactive due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions are often catalyzed by acids, bases, or enzymes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylphenyl)methyl]oxirane
- 2-[(4-bromophenyl)methyl]oxirane
- 2-[(4-fluorophenyl)methyl]oxirane
Uniqueness
2-[(4-methylphenyl)methyl]oxirane is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and selectivity in various chemical reactions, making it distinct from other similar oxiranes .
Properties
CAS No. |
18458-01-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
OAVRAFVFWOJGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















